molecular formula C27H32N2O4S3 B146311 Mesoridazine besylate CAS No. 32672-69-8

Mesoridazine besylate

Numéro de catalogue B146311
Numéro CAS: 32672-69-8
Poids moléculaire: 544.8 g/mol
Clé InChI: CRJHBCPQHRVYBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mesoridazine besylate is an antipsychotic medication used to treat schizophrenia and other mental health disorders. It is a thioxanthene derivative and is the besylate salt form of the drug mesoridazine. This compound is known for its high potency and efficacy in treating schizophrenia and other mental health disorders. It has been used for many years and is still used today.

Applications De Recherche Scientifique

1. Cardiac Electrophysiology

Mesoridazine, a phenothiazine antipsychotic agent, has been studied for its effects on the human ether-a-go-go-related gene (HERG) K+ currents. These currents are crucial in cardiac electrophysiology. Mesoridazine blocks HERG currents in a concentration-dependent manner, which is significant for understanding its impact on cardiac functions like QT interval prolongation and Torsade de pointes-type arrhythmias (Su et al., 2004).

2. Diastereotopic Analysis

Research on mesoridazine besylate has included diastereotopic analysis to determine the diastereoisomeric ratios in commercially supplied and freshly synthesized samples. This type of analysis is critical in the pharmaceutical field for ensuring the consistency and efficacy of drug formulations (Morrow et al., 2004).

3. Pharmacokinetics

The pharmacokinetics of mesoridazine, including its absorption and metabolism, has been a focus of research. Studies have explored the development of assay methods for mesoridazine in biological samples, which is essential for pharmacokinetic and toxicokinetic studies (Im et al., 2014).

4. Receptor Binding and Functional Studies

Mesoridazine's interaction with various receptors, including dopamine and serotonin receptors, has been investigated. Understanding its receptor binding and functional properties can provide insights into its therapeutic and side effect profiles (Choi et al., 2004).

5. Analgesic Properties

Studies have shown that mesoridazine exhibits cutaneous analgesia, comparable to certain local anesthetics. This discovery opens up potential applications of mesoridazine in pain management (Chen et al., 2010).

6. Potential in COVID-19 Treatment

Recent research has explored the potential use of mesoridazine in treating COVID-19. Molecular docking studies suggest that mesoridazine could have a high biological activity against the main protease of SARS-CoV-2, indicating its possible role in managing this viral infection (Udrea et al., 2020).

Mécanisme D'action

Target of Action

Mesoridazine besylate is a phenothiazine antipsychotic . It primarily targets the D2 dopamine receptors and has a moderate adrenergic blocking activity . It also antagonizes 5-hydroxytryptamine (serotonin) in vivo . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

This compound acts indirectly on the reticular formation, reducing neuronal activity without affecting its intrinsic ability to activate the cerebral cortex . This action results in the inhibition of spontaneous motor activity, prolongation of thiopental and hexobarbital sleeping time, and blockade of arousal reaction in the EEG .

Biochemical Pathways

This compound affects several biochemical pathways, including the neuroactive ligand-receptor interaction, serotonergic synapse, and dopaminergic synapse . By blocking the D2 dopamine receptors, it inhibits the overactivity of dopamine, which is often associated with psychosis. Its antagonistic effect on serotonin receptors also contributes to its antipsychotic properties.

Pharmacokinetics

The pharmacokinetics of this compound involves hepatic and renal metabolism . It has a protein binding of 4% and an elimination half-life of 24 to 48 hours . These properties impact the bioavailability of the drug, determining the concentration of the drug in the bloodstream and ultimately influencing its therapeutic effect.

Result of Action

The action of this compound results in a spectrum of pharmacodynamic actions typical of a major tranquilizer . It effectively blocks spinal reflexes and antagonizes d-amphetamine excitation and toxicity in grouped mice . It also lowers the blood pressure of anesthetized dogs when administered intravenously . These effects contribute to its use in the treatment of schizophrenia, organic brain disorders, alcoholism, and psychoneuroses .

Safety and Hazards

Mesoridazine can cause life-threatening irregular heartbeats . You should only take mesoridazine if your schizophrenia has not responded to other medications . If you experience the following symptom, call your doctor immediately: fast, irregular, or pounding heartbeat .

Orientations Futures

Mesoridazine is no longer available in the United States . If you are currently taking mesoridazine, you should call your doctor to discuss switching to another treatment .

Propriétés

IUPAC Name

benzenesulfonic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2.C6H6O3S/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJHBCPQHRVYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954368
Record name Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32672-69-8
Record name Mesoridazine besylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32672-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesoridazine besylate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032672698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESORIDAZINE BESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesoridazine benzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESORIDAZINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4G2I958J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesoridazine besylate
Reactant of Route 2
Reactant of Route 2
Mesoridazine besylate
Reactant of Route 3
Reactant of Route 3
Mesoridazine besylate
Reactant of Route 4
Mesoridazine besylate
Reactant of Route 5
Mesoridazine besylate
Reactant of Route 6
Reactant of Route 6
Mesoridazine besylate

Q & A

Q1: What is the mechanism of action of Mesoridazine besylate and its effects within the body?

A1: this compound is a phenothiazine derivative with antipsychotic properties. While its precise mechanism of action isn't fully elucidated, it's believed to primarily act as an antagonist at dopamine receptors in the central nervous system [, ]. This dopamine blockade is thought to be responsible for its antipsychotic effects. Mesoridazine also exhibits affinity for other receptors, including serotonin and adrenergic receptors, which likely contribute to its overall pharmacological profile and side effect profile [].

Q2: Can you describe the structural characteristics of this compound?

A2: this compound is a salt formed between Mesoridazine (the active pharmaceutical ingredient) and benzenesulfonic acid. While the provided abstracts don't contain specific spectroscopic data, they do highlight a key structural feature: Mesoridazine exists as diastereoisomers []. Research indicates that commercially available this compound primarily consists of one diastereoisomeric pair, suggesting preferential crystallization during manufacturing [].

Q3: What can you tell us about the stability and compatibility of this compound?

A3: A study investigated the compatibility of lithium citrate syrup with various neuroleptic solutions, including this compound []. Interestingly, this compound proved compatible with lithium citrate syrup, unlike chlorpromazine, haloperidol, thioridazine, and trifluoperazine, which exhibited incompatibility due to what is believed to be excessive ionic strength leading to "salting out" of the neuroleptic base []. This finding suggests that the formulation of this compound requires careful consideration of ionic strength and potential interactions with other compounds to ensure stability and prevent precipitation.

Q4: Has this compound shown efficacy in treating schizophrenia?

A4: An open-label trial explored the effects of this compound on patients with chronic schizophrenia who had plateaued in their progress with other antipsychotic medications []. The study utilized the Nurses' Observation Scale for Inpatient Evaluation (NOSIE) and the Brief Psychiatric Rating Scale (BPRS) to assess treatment efficacy. Results demonstrated significant improvements in various symptoms, including irritability, psychosis, retardation, depression, and social competence, suggesting potential therapeutic benefits for this patient population [].

Q5: Are there any analytical methods used to study this compound?

A5: A colorimetric method utilizing 2-iodoxybenzoate as a chromogenic reagent has been developed for the quantitative determination of this compound, both in pure form and pharmaceutical preparations []. This method is based on the formation of a stable, colored free radical upon reaction with the drug in an acidic medium []. This colorimetric assay, along with a liquid chromatographic method using a nitrile-bonded reverse phase column [], provides analytical tools for quantifying this compound in different matrices.

Q6: What are some of the known adverse effects associated with this compound?

A6: While the provided abstracts don't delve into specific side effects, one study briefly mentions that 13 patients out of 53 experienced adverse reactions during a clinical trial, with 7 requiring dosage adjustments []. Another abstract points to a potential association between this compound and sexual dysfunction, though details are not provided []. These findings underscore the importance of monitoring for potential adverse events during this compound treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.